molecular formula C11H8N2O B15445585 1,5-Dihydro-2H-pyrido[3,2-b]indol-2-one CAS No. 63367-91-9

1,5-Dihydro-2H-pyrido[3,2-b]indol-2-one

Cat. No.: B15445585
CAS No.: 63367-91-9
M. Wt: 184.19 g/mol
InChI Key: QKFBMKOHIPTZSW-UHFFFAOYSA-N
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Description

1,5-Dihydro-2H-pyrido[3,2-b]indol-2-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This structure is recognized as a privileged scaffold in the design of novel therapeutic agents. Compounds based on the pyrido[3,2-b]indole core, such as this one, are frequently investigated for their potential as anticancer agents. Research into analogous structures has demonstrated promising biological activities, including selective cytotoxicity against aggressive cancer cell lines such as triple-negative breast cancer (TNBC) and the ability to induce cell cycle arrest and apoptotic cell death . The broader indolinone scaffold, to which this molecule belongs, has been identified as a promising structure in the search for inhibitors of key cancer-related pathways. For instance, certain indolinone derivatives have shown inhibitory potency against molecular targets like c-Src kinase, which is implicated in cancer cell proliferation, migration, and invasion . Furthermore, molecular hybridization strategies that incorporate this core structure have yielded compounds with affinity for the epidermal growth factor receptor (EGFR), indicating a potential mechanism of action for hindering tumor progression . Researchers value this compound as a versatile building block for the synthesis of more complex, functionally enriched molecules. Its core structure serves as a foundational template for developing potential c-Src inhibitors and other targeted therapies, making it a critical compound for hit-to-lead optimization campaigns in oncology research . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

63367-91-9

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

1,5-dihydropyrido[3,2-b]indol-2-one

InChI

InChI=1S/C11H8N2O/c14-10-6-5-9-11(13-10)7-3-1-2-4-8(7)12-9/h1-6,12H,(H,13,14)

InChI Key

QKFBMKOHIPTZSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=O)N3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, substituents, and biological activities of compounds analogous to 1,5-Dihydro-2H-pyrido[3,2-b]indol-2-one:

Compound Name Core Structure Substituents/Modifications Biological Activity Reference
This compound Pyrido[3,2-b]indole Ketone at position 2 Not explicitly reported -
Indol-2-one with morpholinosulfonyl group Indole Morpholinosulfonyl at position 3 DNA gyrase inhibitor (S. aureus)
1-(1H-Indol-3-yl)-4-nitro-1,5-dihydrobenzoimidazo[1,2-a]pyridin-2-yl methanone Benzoimidazo[1,2-a]pyridine Nitro, methanone, and indole substituents Antibacterial (synthesis focus)
1,3-Dihydro-6-iodo-3-methyl-2H-imidazo[4,5-b]pyridin-2-one Imidazo[4,5-b]pyridine Iodo and methyl groups Potential antiviral/anticancer (structural analog)
1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one Dihydroindole-pyrrolidinone hybrid Pyrrolidinone linked to dihydroindole Not reported; synthetic intermediate
Key Observations:
  • However, replacing the benzoimidazole with an indole ring may alter binding specificity in biological targets .
  • Bulky substituents like iodine () may hinder membrane penetration but improve target selectivity .
  • Lactam Moieties: The ketone group in this compound is critical for hydrogen bonding, akin to the morpholinosulfonyl group in ’s DNA gyrase inhibitor .

Q & A

Basic Research Questions

Q. What are optimized reaction conditions for synthesizing 1,5-Dihydro-2H-pyrido[3,2-b]indol-2-one derivatives?

  • Methodological Answer : Reaction optimization should prioritize base-solvent combinations that maximize yield. For example, t-BuOK in THF at 70°C for 6 hours achieves 88% yield in Pd-catalyzed cyclization reactions, as demonstrated in comparative studies . Key parameters include temperature control (<110°C to avoid side reactions) and solvent polarity (THF or dioxane for improved solubility).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for proton environment mapping (e.g., distinguishing indole NH protons at δ 10–12 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference spectral data with NIST Chemistry WebBook entries to resolve ambiguities .

Q. How can researchers ensure high purity during post-synthesis purification?

  • Methodological Answer : Employ recrystallization (e.g., using ethanol/water mixtures) followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Evidence from analogous indole syntheses shows that reversed-phase HPLC with C18 columns effectively isolates isomers, achieving >95% purity .

Advanced Research Questions

Q. How do electronic effects of substituents influence cyclization efficiency in pyridoindolone synthesis?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, fluoro) at the 5-position of the indole ring destabilize transition states, requiring longer reaction times (24–48 hours). Conversely, electron-donating groups (e.g., methyl) accelerate cyclization (3–5 hours). Substituent effects are quantified via Hammett σ values in Pd-catalyzed reactions .

Q. How can researchers resolve contradictions in spectroscopic data for novel analogs?

  • Methodological Answer : Validate NMR assignments using 2D techniques (COSY, HSQC) to correlate protons and carbons. For mass spectral discrepancies, replicate experiments under standardized ionization conditions (e.g., ESI+ at 30 eV) and compare with NIST reference spectra . Conflicting melting points may indicate polymorphic forms, necessitating XRD analysis .

Q. What strategies mitigate competing side reactions during indole ring formation?

  • Methodological Answer : Use sterically hindered bases (e.g., t-BuOK) to suppress β-hydride elimination in Pd-catalyzed pathways. Solvent screening (e.g., toluene vs. DMF) reveals that non-polar solvents reduce dimerization by 40%. Kinetic studies at varying temperatures (70–110°C) identify optimal windows for minimizing byproducts .

Q. How do catalytic systems compare for enantioselective synthesis of chiral pyridoindolones?

  • Methodological Answer : Chiral phosphine ligands (e.g., BINAP) with Pd(0) achieve up to 75% ee in asymmetric cyclizations, while organocatalysts (e.g., proline derivatives) show lower efficiency (<30% ee). Screening chiral auxiliaries (e.g., Evans oxazolidinones) improves stereocontrol, as validated by circular dichroism (CD) spectroscopy .

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